REACTION_SMILES
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[Cl:1][c:2]1[c:3]2[cH:4][cH:5][c:6]([C:12]([F:13])([F:14])[F:15])[n:7][c:8]2[n:9][cH:10][cH:11]1.[F:16][c:17]1[c:18]([O:32][CH3:33])[cH:19][c:20]([B:23]2[O:24][C:25]([CH3:26])([CH3:27])[C:28]([CH3:29])([CH3:30])[O:31]2)[cH:21][cH:22]1>>[c:2]1(-[c:20]2[cH:19][c:18]([O:32][CH3:33])[c:17]([F:16])[cH:22][cH:21]2)[c:3]2[cH:4][cH:5][c:6]([C:12]([F:13])([F:14])[F:15])[n:7][c:8]2[n:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccc2c(Cl)ccnc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(B2OC(C)(C)C(C)(C)O2)ccc1F
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Name
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Type
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product
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Smiles
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COc1cc(-c2ccnc3nc(C(F)(F)F)ccc23)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |